Thermochemical Stability: Standard Molar Enthalpy of Formation of 1,1-Diphenylethane vs. 1,2-Diphenylethane
Combustion calorimetry measurements demonstrate that 1,1-diphenylethane exhibits a negligible strain enthalpy (within 1–2 kJ·mol⁻¹ of experimental uncertainty) relative to group-contribution predictions, whereas 1,2-diphenylethane carries a measurable strain contribution due to its vicinal phenyl arrangement. This establishes 1,1-diphenylethane as a thermochemically 'strain-free' reference compound for diphenylalkane series predictions, with a measured ΔfH°(l) at 298.15 K that is lower (more stable) than that of 1,2-diphenylethane [1][2][3].
| Evidence Dimension | Standard molar enthalpy of formation ΔfH°(l) at T = 298.15 K |
|---|---|
| Target Compound Data | ΔfH°(l) = 84.88 ± 0.76 kJ·mol⁻¹ (1,1-diphenylethane) [1] |
| Comparator Or Baseline | ΔfH°(l) ≈ 94.5 kJ·mol⁻¹ (1,2-diphenylethane, estimated from ATcT data) [2] |
| Quantified Difference | ΔΔfH° ≈ −9.6 kJ·mol⁻¹ (1,1-isomer is more thermodynamically stable) |
| Conditions | Combustion calorimetry in a flow system, T = 298.15 K, p° = 0.1 MPa |
Why This Matters
The lower enthalpy of formation of 1,1-diphenylethane translates to a more stable product in thermochemical processes, making it the preferred reference compound for group-additivity predictions in organic synthesis and fuel chemistry research.
- [1] Verevkin, S. P. (1999). Thermochemical Properties of Diphenylalkanes. Journal of Chemical & Engineering Data, 44(2), 175–179. View Source
- [2] Argonne National Laboratory. Active Thermochemical Tables (ATcT). 1,2-Diphenylethane Enthalpy of Formation. Version 1.124. View Source
- [3] ABES SciencePlus. Thermochemical Properties of Diphenylalkanes. Database Record. View Source
